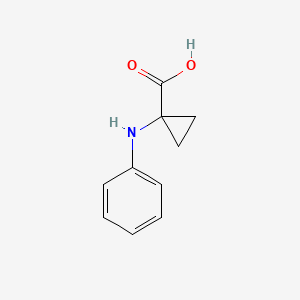

1-(Phenylamino)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

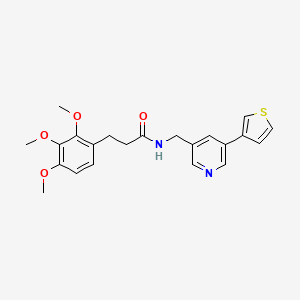

1-(Phenylamino)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It belongs to the class of organic compounds known as alpha amino acids .

Synthesis Analysis

The synthesis of 1-(Phenylamino)cyclopropane-1-carboxylic acid involves the interaction of cyanoacetic ester with 1,2-dibromoethane . A three-stage method has been studied for this synthesis . The compound has also been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .Molecular Structure Analysis

The molecular structure of 1-(Phenylamino)cyclopropane-1-carboxylic acid can be represented by the Inchi Code: 1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving 1-(Phenylamino)cyclopropane-1-carboxylic acid are complex and involve multiple steps. For instance, it has been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .Physical And Chemical Properties Analysis

1-(Phenylamino)cyclopropane-1-carboxylic acid is a white solid . It has a molecular weight of 177.2 and is stored at room temperature .Applications De Recherche Scientifique

Ethylene Biosynthesis and Regulation

ACC serves as the immediate precursor for ethylene, a gaseous phytohormone crucial for various plant processes. Ethylene influences fruit ripening, seed germination, abscission, senescence, and responses to flooding . Researchers study ACC to understand ethylene production, its regulation, and its impact on plant growth.

Quantification Method Development

Due to ACC’s strongly acidic nature, quantifying it has been challenging. However, recent advancements have led to a validated method for accurate quantification of ACC levels using liquid chromatography-tandem mass spectrometry. This method also allows simultaneous analysis of other phytohormones like auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid .

Cellulose Biosynthesis Regulation

ACC is linked to cellulose biosynthesis through leucine-rich repeat receptor-like kinases (LRR-RLKs). Mutants with altered ACC levels display root swelling, decreased cellulose biosynthesis, and hypersensitivity to cellulose inhibitors. Understanding ACC’s role in cellulose metabolism aids crop improvement and biofuel production .

Heat Stress Tolerance Enhancement

ACC and its analogs have shown promise in alleviating heat stress in plants. Exogenous ACC application enhances heat tolerance by modulating gene expression, antioxidant activity, and stress-responsive pathways. Researchers explore ACC’s potential for sustainable agriculture practices .

Biotechnological Applications

ACC-based biotechnologies include genetic engineering to modulate ethylene production. By manipulating ACC synthase and ACC oxidase genes, researchers aim to develop stress-resistant, high-yielding crops.

Mécanisme D'action

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

1-(Phenylamino)cyclopropane-1-carboxylic acid may potentially affect the ethylene biosynthesis pathway due to its structural similarity to ACC. In this pathway, ACC is converted to ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . ACC is the central molecule of ethylene biosynthesis .

Result of Action

Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Safety and Hazards

Propriétés

IUPAC Name |

1-anilinocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQKOXWTSSMZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylamino)cyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2447034.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)

![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)

![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)

![6-bromo-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2447050.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)